N'-(5-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide N'-(5-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 941996-01-6
VCID: VC5490346
InChI: InChI=1S/C18H23ClN2O4/c1-12-5-6-13(19)9-15(12)21-17(23)16(22)20-10-14-11-24-18(25-14)7-3-2-4-8-18/h5-6,9,14H,2-4,7-8,10-11H2,1H3,(H,20,22)(H,21,23)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Molecular Formula: C18H23ClN2O4
Molecular Weight: 366.84

N'-(5-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide

CAS No.: 941996-01-6

Cat. No.: VC5490346

Molecular Formula: C18H23ClN2O4

Molecular Weight: 366.84

* For research use only. Not for human or veterinary use.

N'-(5-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide - 941996-01-6

Specification

CAS No. 941996-01-6
Molecular Formula C18H23ClN2O4
Molecular Weight 366.84
IUPAC Name N'-(5-chloro-2-methylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Standard InChI InChI=1S/C18H23ClN2O4/c1-12-5-6-13(19)9-15(12)21-17(23)16(22)20-10-14-11-24-18(25-14)7-3-2-4-8-18/h5-6,9,14H,2-4,7-8,10-11H2,1H3,(H,20,22)(H,21,23)
Standard InChI Key KCLXSGXQJUTSEP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2COC3(O2)CCCCC3

Introduction

Structural Characteristics and Molecular Architecture

Core Molecular Framework

N'-(5-Chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide belongs to the ethanediamide class, where both carboxyl groups of ethanedioic acid are replaced by amide functionalities. The molecule’s backbone consists of an ethanediamide group (-NH-C(=O)-C(=O)-NH-) bridging two distinct substituents:

  • A 5-chloro-2-methylphenyl group at the N'-position, providing aromaticity and electron-withdrawing characteristics.

  • A 1,4-dioxaspiro[4.5]decan-2-ylmethyl group at the N-position, introducing a spirocyclic ether system with a six-membered cyclohexane ring fused to a five-membered dioxolane ring.

The spirocyclic component imposes conformational rigidity, which may influence solubility, stability, and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.941996-01-6
Molecular FormulaC₁₈H₂₃ClN₂O₄
Molecular Weight366.84 g/mol
IUPAC NameN-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-N'-(5-chloro-2-methylphenyl)oxamide
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
InChI KeyKCLXSGXQJUTSEP-UHFFFAOYSA-N

Synthesis and Production Pathways

Hypothesized Synthetic Routes

While explicit synthetic details for N'-(5-chloro-2-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide remain undisclosed, analogous ethanediamide syntheses suggest a multi-step process:

  • Spirocyclic Precursor Preparation:

    • Cyclocondensation of 1,5-diols with ketones or aldehydes to form the 1,4-dioxaspiro[4.5]decane system.

    • Subsequent functionalization at the 2-position with a methylaminomethyl group via reductive amination or nucleophilic substitution.

  • Ethanediamide Coupling:

    • Reaction of the spirocyclic amine with an oxalyl chloride derivative (e.g., methyl oxalyl chloride, CAS 5781-53-3) , followed by condensation with 5-chloro-2-methylaniline.

This approach mirrors methods used for structurally similar compounds, such as the synthesis of 2'-carbamoyl-3'-methoxyoxanilic acid methyl ester, where methyl oxalyl chloride reacts with aromatic amines under controlled conditions .

Critical Reaction Parameters

  • Temperature: Exothermic condensation reactions typically require cooling (0–5°C) to prevent side product formation .

  • Solvent Selection: Polar aprotic solvents like dichloromethane or tetrahydrofuran facilitate amine-oxalyl chloride interactions.

  • Stoichiometry: A slight excess of oxalyl chloride (1.1–1.2 equivalents) ensures complete conversion of the amine intermediate .

Physicochemical Properties and Stability

Solubility and Partitioning Behavior

  • Log P (Octanol-Water): Estimated at 1.13–1.65, indicating moderate lipophilicity.

  • Aqueous Solubility: Likely <10 mg/mL due to the bulky spirocyclic group and aromatic chloro substituent.

The 1,4-dioxaspiro[4.5]decane moiety may enhance solubility in ether-containing solvents compared to purely aliphatic analogs.

Thermal and Chemical Stability

  • Thermal Decomposition: Predicted to occur above 250°C based on analogous spirocyclic ethers.

  • Hydrolytic Sensitivity: The dioxolane ring is susceptible to acid-catalyzed hydrolysis, necessitating anhydrous storage conditions.

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